(5-((Dimethylamino)methyl)furan-2-yl)methanol oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-((Dimethylamino)methyl)furan-2-yl)methanol oxalate is a chemical compound that features a furan ring substituted with a dimethylamino group and a methanol group The oxalate part of the compound indicates that it is a salt or ester of oxalic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-((Dimethylamino)methyl)furan-2-yl)methanol oxalate typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via nucleophilic substitution reactions using dimethylamine.
Addition of the Methanol Group: The methanol group can be added through hydroxymethylation reactions.
Formation of the Oxalate Salt: The final step involves the reaction of the synthesized compound with oxalic acid to form the oxalate salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis systems to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, to form aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the furan ring to dihydrofuran or tetrahydrofuran derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Formation of furan-2-carboxylic acid.
Reduction: Formation of tetrahydrofuran derivatives.
Substitution: Formation of N-alkylated or N-acylated derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: It can act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Cell Signaling: The compound may influence cell signaling pathways.
Medicine
Drug Development: Potential use in the development of pharmaceuticals due to its bioactive properties.
Therapeutics: Investigated for its potential therapeutic effects in various diseases.
Industry
Material Science: Used in the development of new materials with specific properties.
Chemical Manufacturing: Employed in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of (5-((Dimethylamino)methyl)furan-2-yl)methanol oxalate involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can form hydrogen bonds and electrostatic interactions with active sites, while the furan ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethylfuran: A simpler furan derivative used as a biofuel.
Furan-2-carboxylic acid: An oxidation product of the compound.
N,N-Dimethylaminomethylfuran: A related compound with similar functional groups.
Uniqueness
(5-((Dimethylamino)methyl)furan-2-yl)methanol oxalate is unique due to the combination of its functional groups, which confer specific chemical and biological properties
Properties
CAS No. |
94108-18-6 |
---|---|
Molecular Formula |
C10H15NO6 |
Molecular Weight |
245.23 g/mol |
IUPAC Name |
[5-[(dimethylamino)methyl]furan-2-yl]methanol;oxalic acid |
InChI |
InChI=1S/C8H13NO2.C2H2O4/c1-9(2)5-7-3-4-8(6-10)11-7;3-1(4)2(5)6/h3-4,10H,5-6H2,1-2H3;(H,3,4)(H,5,6) |
InChI Key |
LPEPZLWYFUKEHI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=CC=C(O1)CO.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.